molecular formula C16H20N2O2 B13687775 4-(1-Boc-3-pyrrolidinyl)benzonitrile

4-(1-Boc-3-pyrrolidinyl)benzonitrile

Cat. No.: B13687775
M. Wt: 272.34 g/mol
InChI Key: OBLSHYGIUIGLCS-UHFFFAOYSA-N
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Description

4-(1-Boc-3-pyrrolidinyl)benzonitrile is a chemical compound that features a pyrrolidine ring attached to a benzonitrile group, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-3-pyrrolidinyl)benzonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the Benzonitrile Group: The benzonitrile group is introduced through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with a benzonitrile precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Boc-3-pyrrolidinyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzonitrile or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the benzonitrile or pyrrolidine rings.

Scientific Research Applications

4-(1-Boc-3-pyrrolidinyl)benzonitrile has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and interactions involving pyrrolidine derivatives.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Boc-3-pyrrolidinyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The Boc protecting group can be removed under acidic conditions to reveal the active pyrrolidine moiety, which can then participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Lacks the Boc protecting group, making it more reactive in certain conditions.

    4-(Pyrrolidin-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group, leading to different reactivity and applications.

    4-(Pyrrolidin-1-yl)benzoic acid: Features a carboxylic acid group, which can participate in different types of chemical reactions.

Uniqueness

4-(1-Boc-3-pyrrolidinyl)benzonitrile is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a valuable intermediate in organic synthesis and drug development, offering versatility in the modification of its structure for various applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl 3-(4-cyanophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14(11-18)13-6-4-12(10-17)5-7-13/h4-7,14H,8-9,11H2,1-3H3

InChI Key

OBLSHYGIUIGLCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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